Metribuzin Isomer
Description
Overview of Metribuzin's Role in Agricultural Chemistry Research
Metribuzin's application in agriculture has driven extensive research into its properties, behavior in soil and water, and its impact on target and non-target organisms nih.govwikipedia.orgresearchgate.net. Studies focus on its mode of action, factors influencing its adsorption and mobility in different soil types, degradation pathways, and the development of herbicide-tolerant crops researchgate.netresearchgate.netmdpi.com. The persistence and potential for leaching of metribuzin (B1676530) and its transformation products are also key areas of investigation due to concerns about groundwater contamination nih.govfrontiersin.orgnih.govacs.org.
Defining "Isomeric Forms" in the Context of Metribuzin Research
In the context of metribuzin research, "isomeric forms" can refer to several related chemical entities. While metribuzin itself has a defined structure (4-amino-6-tert-butyl-3-(methylthio)-as-triazin-5(4H)-one), the term can encompass structural isomers that may arise during synthesis or derivatization, as well as related compounds like transformation products and metabolites that share a common structural origin but differ in specific functional groups or arrangements.
During the synthesis of metribuzin, the precursor triazine ketone can exist in thione and thiol interconvertible isomeric forms. These isomers can undergo methylation at different sites (N-methylation and S-methylation), leading to different products. The S-methylation reaction yields metribuzin, while N-methylation can result in an impurity that forms a eutectic mixture with metribuzin, posing challenges for purification guidechem.com. Research explores efficient and selective synthesis methods to favor the formation of metribuzin over potential structural isomers x-mol.comresearchgate.net.
Environmental and metabolic processes can transform metribuzin into several related chemical entities, often referred to as transformation products or metabolites. These compounds are structurally related to metribuzin but differ due to modifications like deamination or oxidation. The three main metabolites of metribuzin commonly studied are desamino-metribuzin (M-DA), diketo-metribuzin (M-DK), and desamino-diketo-metribuzin (M-DADK) frontiersin.orgnih.govmdpi.com. These transformation products are significant in agricultural chemistry research because they can retain some degree of biological activity and have different environmental fates and mobilities compared to the parent compound nih.govacs.orgmdpi.com.
Table 1: Key Metribuzin Transformation Products and Metabolites
| Compound Name | Abbreviation | Molecular Formula | PubChem CID |
| Metribuzin | MB | C₈H₁₄N₄OS | 30479 |
| Desamino-metribuzin | M-DA (DA) | C₈H₁₃N₃OS | 135502804 |
| Diketo-metribuzin | M-DK (DK) | C₇H₁₂N₄O₂ | 41909 |
| Desamino-diketo-metribuzin | M-DADK (DADK) | C₇H₁₁N₃O₂ | 52236-30-3 |
Research findings indicate that these metabolites can be detected in soil and water after metribuzin application frontiersin.orgnih.govacs.orgmdpi.com. For example, studies have shown the presence of M-DA and M-DK in soil shortly after metribuzin treatment, with further degradation to M-DADK occurring over time mdpi.com. The mobility and persistence of these metabolites in soil and their potential to leach into groundwater are important considerations in environmental risk assessment nih.govacs.orgmdpi.com. Diketo-metribuzin (DK) and desamino-diketo-metribuzin (DADK), in particular, have been detected in groundwater samples, sometimes exceeding regulatory limits acs.org.
Evolution of Research Perspectives on Metribuzin and its Related Forms
Research on metribuzin has evolved from primarily focusing on its herbicidal efficacy and application methods to a more comprehensive understanding of its environmental fate, the behavior of its transformation products, and the development of resistance in weed populations marketresearchintellect.comacs.org. Early research established metribuzin as an effective herbicide inhibiting photosynthesis wikipedia.orgherts.ac.ukguidechem.com. Subsequent studies delved into its persistence, mobility, and degradation in various environmental compartments researchgate.netfrontiersin.orgnih.gov.
The discovery and identification of key metabolites like desamino-metribuzin, diketo-metribuzin, and desamino-diketo-metribuzin shifted research focus to their formation, persistence, and potential environmental impact nih.govacs.orgmdpi.com. More recent research explores strategies to mitigate the environmental concerns associated with metribuzin and its metabolites, including the use of biochar for adsorption and the development of enhanced degradation methods frontiersin.orgmdpi.com. Furthermore, research into weed resistance mechanisms has highlighted the importance of understanding both target-site mutations and enhanced metabolism of the herbicide and its related forms acs.org. The development of analytical methods for the simultaneous determination of metribuzin and its metabolites in various matrices reflects the increased attention on these related chemical entities mdpi.com. Emerging technologies, such as precision application systems and advanced analytical techniques, continue to shape the direction of metribuzin research, aiming for more sustainable and effective weed management strategies marketresearchintellect.com.
Table 2: Selected Research Findings on Metribuzin and Metabolites in Soil
| Study Focus | Soil Type/Conditions | Key Findings | Citation |
| Degradation and Sorption | Sandy loam topsoil/subsoil | Fast dissipation in topsoil; slow degradation in subsoil. Sorption order: DA > metribuzin > DK > DADK. | nih.gov |
| Transformation Product Detection | Soil treated with metribuzin | M-DA and M-DK detected early, degrading to M-DADK over time. | frontiersin.orgmdpi.com |
| Leaching Potential | Various agricultural soils | Mobility influenced by soil properties (organic matter, clay content). Leaching potential varies with soil. | researchgate.net |
| Immobilization on Biochar | MB-contaminated soil | Biochar can enhance degradation and reduce mobility of metribuzin and increase metabolite concentrations initially. | frontiersin.orgmdpi.com |
Table 3: Detection of Metribuzin Metabolites in Water
| Water Compartment | Metabolites Detected | Key Findings | Citation |
| Groundwater | DK, DADK | Detected in groundwater, with DK frequently exceeding the EU limit value. | acs.org |
| Surface Water | Metribuzin, Metabolites | Found to contaminate groundwater and surface water due to agricultural use. | nih.govfrontiersin.org |
Properties
CAS No. |
110109-24-5 |
|---|---|
Molecular Formula |
C2D4O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Metribuzin and Its Isomers/derivatives
Control of Byproduct Formation and Impurity Profiling in Metribuzin (B1676530) Synthesis
The synthesis of metribuzin, a widely used triazinone herbicide, can lead to the formation of various byproducts and impurities that can impact its efficacy, safety, and environmental profile fao.orgclearsynth.com. Controlling the formation of these unwanted substances and accurately profiling them are critical aspects of metribuzin manufacturing to ensure product quality and regulatory compliance fao.orgepa.gov.
Byproduct Formation in Metribuzin Synthesis
During the synthesis of metribuzin, particularly in the methylation step of the intermediate triazinone, the presence of both ketone and enol isomers can lead to reactions at different active sites (thiol and nitrogen atoms) researchgate.netguidechem.com. While S-methylation yields the desired metribuzin product, N-methylation can occur, producing byproducts such as N-methyl metribuzin (also referred to as N-methyl sencor or sencor methylamine) clearsynth.comresearchgate.netguidechem.com. N-methyl metribuzin is a known impurity that can form a eutectic mixture with metribuzin, making its removal challenging guidechem.com.
Other potential byproducts and impurities in technical grade metribuzin can include unreacted starting materials (such as the triazinone intermediate), methanol, halogen sodium salts, and azomethine byproducts, depending on the specific synthesis route employed google.com. The manufacturing process can also introduce impurities, and technical metribuzin is typically described as consisting of metribuzin along with related manufacturing impurities fao.org.
Environmental degradation of metribuzin can also lead to the formation of transformation products, which, while not synthesis byproducts, are often relevant in the broader context of metribuzin analysis and its environmental fate. Major environmental metabolites include deaminated metribuzin (DA), diketometribuzin (DK), and deaminated diketometribuzin (DADK) wisc.eduresearchgate.netmdpi.com. These are formed through processes like deamination and desulfuration researchgate.net.
Control of Byproduct Formation
Controlling byproduct formation in metribuzin synthesis is often achieved through careful optimization of reaction conditions. For instance, research has shown that adjusting pH conditions during the selective methylation of the triazinone intermediate can influence the production ratio of metribuzin and its isomers researchgate.net. An efficient method utilizing acid-base regulation has been reported to synthesize metribuzin and its isomer with high selectivity researchgate.net.
The choice of methylation reagent is also crucial in minimizing the formation of N-methylated byproducts researchgate.net. Different synthesis methods, such as those using halogenated methane (B114726) or dimethyl sulfate (B86663), can impact the byproduct profile researchgate.netgoogle.com. A patent describes a method using triazinone and dimethyl sulfate in the presence of p-xylene (B151628) and concentrated sulfuric acid, reporting few byproducts and a simple treatment method google.com.
Quality control measures throughout the manufacturing process, including control of temperature and pressure conditions, are essential for maximizing yield and minimizing impurities epa.govniir.org. Purification steps, such as washing, reduced pressure distillation, and drying, are employed to obtain high-purity metribuzin google.com. Crystallization from different solvents has also been shown to affect the polymorphic form and potentially the purity of metribuzin rsc.org.
Impurity Profiling and Analytical Methods
Accurate profiling and quantification of impurities in metribuzin are necessary for quality control and regulatory purposes fao.orgepa.gov. Regulatory bodies often require data on product composition, including the identification and levels of impurities epa.gov. For example, the FAO specification for technical metribuzin outlines limits for impurities such as water and material insoluble in acetone (B3395972) fao.org. There have also been concerns raised regarding manufacturing impurities present at greater than 0.1% in the product, requiring toxicological assessment or certified limits epa.gov.
Various analytical techniques are employed for the analysis of metribuzin and its impurities/metabolites in technical products and environmental samples. These include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like UV or Mass Spectrometry (MS) wisc.eduresearchgate.netmdpi.comtsijournals.com. GC-MS/MS and LC-MS-MS are powerful techniques for identifying and quantifying metribuzin and its transformation products in complex matrices like soil researchgate.netmdpi.com.
HPLC methods have been developed and validated for the analysis of metribuzin in its formulations, including reversed-phase HPLC tsijournals.com. UV spectrophotometry is another method used for the quantitative determination of metribuzin tsijournals.comnih.gov. Electroanalytical procedures, such as chronopotentiometry, have also been explored for determining metribuzin content in formulations, offering the advantage of direct analysis with minimal sample preparation scispace.com.
Research has focused on optimizing these analytical methods for better recovery and sensitivity. For instance, studies have optimized SPE-HPLC techniques for measuring metribuzin and its metabolites in groundwater, noting challenges with the recovery of certain metabolites like diketometribuzin (DK) wisc.edu. Pressurized liquid extraction (PLE) and ultrasound-assisted extraction (UAE) are techniques used for extracting metribuzin and its metabolites from soil samples prior to chromatographic analysis researchgate.netmdpi.com.
Detailed research findings often involve the application of these analytical methods to study the degradation pathways of metribuzin, which provides insights into the types of transformation products that can form researchgate.netnih.gov. GC-MS analysis has been used to identify by-products of metribuzin degradation under various conditions, indicating bond cleavages such as C—C, C—N, C—S, and N—N nih.gov.
Data tables are frequently used to present research findings on impurity levels, method validation data (like accuracy and precision), and the results of impurity profiling studies.
| Impurity/Byproduct | Type | Relevance |
| N-Methyl Metribuzin | Synthesis Byproduct | Can form eutectic mixture with metribuzin |
| Unreacted Triazinone | Synthesis Impurity | Starting material |
| Azomethine Byproducts | Synthesis Byproduct | Formed during synthesis |
| Deaminated Metribuzin (DA) | Environmental Metabolite | Degradation product |
| Diketometribuzin (DK) | Environmental Metabolite | Degradation product |
| Deaminated Diketometribuzin (DADK) | Environmental Metabolite | Degradation product |
| Analytical Method | Application | Key Features |
| HPLC (UV or MS detection) | Impurity profiling, content determination | Versatile for various compounds |
| GC-MS/MS | Identification and quantification in complex matrices | High sensitivity and selectivity |
| LC-MS-MS | Analysis of polar metabolites | Suitable for less volatile compounds |
| UV Spectrophotometry | Quantitative determination in formulations | Rapid and economical |
| Chronopotentiometry | Content determination in formulations | Direct analysis, minimal sample preparation |
Research continues to refine both the synthesis processes to minimize byproduct formation and the analytical methods for comprehensive impurity profiling, ensuring the quality and regulatory compliance of metribuzin products.
Environmental Transformation and Degradation Pathways of Metribuzin and Its Metabolites
Major Degradation Products and Their Chemical Identity
The environmental degradation of metribuzin (B1676530) results in the formation of several key transformation products. The three main metabolites commonly detected are Desaminometribuzin (DA), Diketometribuzin (DK), and Desaminodiketometribuzin (DADK). mdpi.comcsic.es These metabolites generally exhibit high water solubility and high to very high soil mobility, with low to moderate persistence in soil compared to the parent compound. mdpi.comcsic.es
Desaminometribuzin (DA)
Desaminometribuzin (DA), also known as metribuzin-desamino, is a primary metabolite of metribuzin. nih.gov Its formation involves the removal of the amino group from the metribuzin molecule. researchgate.net DA has the chemical formula C8H13N3OS. nih.gov
Here is a summary of key chemical properties for Desaminometribuzin:
| Property | Value | Source |
| Molecular Formula | C8H13N3OS | PubChem nih.gov |
| Molecular Weight | 199.28 g/mol nih.gov or 199.27 g/mol | PubChem nih.gov, BOC Sciences |
| CAS Number | 35045-02-4 | PubChem nih.gov |
| IUPAC Name | 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | PubChem nih.gov |
Diketometribuzin (DK)
Diketometribuzin (DK), also referred to as metribuzin-diketo, is another significant metabolite of metribuzin. nih.govherts.ac.uk This metabolite is formed through oxidative desulfuration of metribuzin. researchgate.net DK has the chemical formula C7H12N4O2. nih.govnorman-network.com
Here is a summary of key chemical properties for Diketometribuzin:
| Property | Value | Source |
| Molecular Formula | C7H12N4O2 | PubChem nih.govnorman-network.com |
| Molecular Weight | 184.20 g/mol nih.gov or 184.096026 Da norman-network.com | PubChem nih.gov, NORMAN norman-network.com |
| CAS Number | 56507-37-0 | PubChem nih.govnorman-network.com |
| IUPAC Name | 4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione | PubChem nih.govherts.ac.uk |
Desaminodiketometribuzin (DADK)
Desaminodiketometribuzin (DADK), also known as metribuzin desamino-diketo, is a further degradation product, often formed from the transformation of DA or DK. mdpi.comresearchgate.net It results from both deamination and oxidative desulfuration processes. researchgate.net DADK has the chemical formula C7H11N3O2. norman-network.com
Here is a summary of key chemical properties for Desaminodiketometribuzin:
| Property | Value | Source |
| Molecular Formula | C7H11N3O2 | NORMAN norman-network.com |
| Molecular Weight | 181.18 g/mol norman-network.com or 181.085179 Da norman-network.com | NORMAN norman-network.com |
| CAS Number | 52236-30-3 | Minnesota Department of Health health.state.mn.us |
| InChIKey | ZARIFGFXSIZTAK-UHFFFAOYSA-N | NORMAN norman-network.com |
Mechanisms of Degradation in Environmental Matrices
The degradation of metribuzin in the environment is influenced by various processes, with microbial metabolism and photolytic degradation being the primary pathways. epa.gov The rate and dominant pathway of degradation can vary depending on environmental conditions such as soil type, temperature, humidity, and light exposure. nih.gov
Microbial Metabolism Pathways
Microbial metabolism is considered a major pathway for the removal of metribuzin from soil. iiste.orgccme.ca Microorganisms, including bacteria and fungi, possess diverse metabolic capabilities that enable them to degrade organic compounds like pesticides. researchgate.net Studies have shown that various bacterial species, including Pseudomonas, Burkholderia, Staphylococcus, Bacillus, and Arthrobacter species, are capable of degrading metribuzin. iiste.org Actinobacteria, particularly Streptomyces species, have also demonstrated significant potential as bioremediation agents for metribuzin-contaminated soil. researchgate.netresearchgate.net
Microbial degradation of metribuzin leads to the production of DA, DK, and DADK. researchgate.netresearchgate.net Deamination of metribuzin results in the formation of DA, while desulfuration leads to DK. researchgate.netresearchgate.net DADK can be formed through the deamination of DK or the desulfuration of DA. researchgate.netresearchgate.net The specific microbial pathways and the rate of degradation are influenced by factors such as soil microbial activity, temperature, moisture content, and nutrient levels. iiste.orgccme.ca Research indicates that metribuzin degradation rates are closely related to microbial activity and correlated with soil properties like clay, sand, organic matter content, and available potassium. ccme.ca For instance, studies have shown that metribuzin degradation was faster in surface soil compared to subsurface soils, correlating with reduced microbial populations and activity in deeper layers. osti.gov
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is another important process in the environmental transformation of metribuzin, particularly in surface water and on the soil surface exposed to sunlight. epa.govnih.govscientific.net Direct photolysis in water and on soil can degrade metribuzin rapidly under laboratory conditions, but in the environment, only metribuzin on the soil surface is significantly affected by direct photolysis. nih.gov
Studies on the photodegradation of metribuzin in aqueous solutions under simulated solar light irradiation have identified deaminometribuzin (DA) as a major photolytic product. scientific.netekb.eg Photolysis is enhanced by higher light intensity. scientific.net The degradation rate can be influenced by the presence of other substances; for example, iron in water can promote metribuzin degradation, while dissolved organic matter can lower the degradation rate. scientific.net Photochemical degradation has been found to proceed in the presence of moisture. ccme.ca While photolysis is significant in surface water and the top layer of soil, its relevance diminishes in deeper soil profiles or in groundwater due to the lack of light penetration. epa.gov
The persistence of parent metribuzin in surface water may be reduced by its susceptibility to photolytic degradation. epa.gov However, metribuzin is expected to persist in groundwater due to its stability to hydrolysis and the absence of light. epa.gov
Data Table: Major Metribuzin Degradation Products
| Compound Name | Abbreviation | Molecular Formula | PubChem CID |
| Metribuzin | MB | C8H14N4OS | 30479 nih.govwikipedia.orguni.luherts.ac.uk |
| Desaminometribuzin | DA | C8H13N3OS | 135502804 nih.gov |
| Diketometribuzin | DK | C7H12N4O2 | 41909 nih.govnorman-network.com |
| Desaminodiketometribuzin | DADK | C7H11N3O2 | 40299 norman-network.com |
Data Table: Examples of Metribuzin Degradation Rates in Soil
| Soil Type | Conditions | DT50 (days) | Reference |
| Sandy loam | Aerobic | 172 | PubChem nih.gov |
| Sandy loam | Anaerobic | 439 | PubChem nih.gov |
| Sandy loam | Field study | 5 | ResearchGate researchgate.net |
| Unamended soil | Laboratory | 7.37 | MDPI mdpi.com |
| Clay loam | Aerobic (implied) | 15 to 47* | MDPI mdpi.com |
*Note: DT50 in clay loam soil varied depending on physico-chemical properties. mdpi.com
Data Table: Photodegradation of Metribuzin in Aqueous Solution
| Factor | Effect on Degradation Rate | Major Product(s) | Reference |
| Light Intensity | Enhanced | Deaminometribuzin, Nitrite ions | Scientific.Net scientific.net |
| Absence of Oxygen | Inhibited | - | Scientific.Net scientific.net |
| Higher pH Value | Inhibited | - | Scientific.Net scientific.net |
| Presence of Iron | Promoted | - | Scientific.Net scientific.net |
| Dissolved Organic Matter | Lowered | - | Scientific.Net scientific.net |
Abiotic Transformation Processes
Abiotic processes contribute to the transformation and degradation of metribuzin in the environment. Photodegradation and volatilization are recognized as non-biological loss pathways hpc-standards.com. Studies have indicated that abiotic degradation can be more significant in topsoil compared to subsoil, particularly the de-amination step, suggesting a potential link to organic matter content nih.gov. Photochemical degradation has been observed to occur in the presence of moisture hpc-standards.com. While microbial metabolism is considered the major degradation pathway in soil, some nonbiological degradation does occur hpc-standards.com.
Hydrolysis Stability
Metribuzin demonstrates notable stability under hydrolysis across a range of environmentally relevant pH values. It has been reported as stable to hydrolysis at pH 6 and 9 herts.ac.uk. Further studies indicate stability at pH 4 to 9 when maintained at 25°C over a period of 34 days uni.lu. One source mentions a hydrolysis half-life of 90 days, although the specific conditions and experimental procedures for this determination are not detailed. A submitted hydrolysis study also revealed hydrolytic stability for metribuzin.
Influence of Environmental Factors on Degradation Kinetics
The rate and extent of metribuzin degradation in soil are significantly influenced by a variety of environmental factors. These factors interact with both microbial and abiotic degradation processes, as well as influencing the availability of the herbicide in the soil matrix.
Soil Composition (Organic Carbon, Clay Content)
Soil composition, particularly the content of organic carbon (OC) and clay, plays a critical role in metribuzin degradation kinetics. Metribuzin degradation rate constants have been found to be correlated with the clay, sand, and organic matter content of the soil hpc-standards.com. Higher levels of soil organic carbon and clay content can lead to increased sorption of metribuzin, which in turn can result in longer persistence of residues. Adsorption, described as the transient fixation of a dissolved substance onto soil particle surfaces, especially organic matter, is a key mechanism by which soil composition affects metribuzin activity and availability for degradation. Studies have shown a strong correlation between decreasing metribuzin activity and increasing organic carbon content and cation exchange capacity (CEC). Organic carbon content is often highly correlated with CEC. Adsorption of metribuzin is positively correlated with soil organic carbon content.
Soil pH Effects on Degradation
Soil pH is another crucial factor influencing metribuzin degradation. The rate of metribuzin degradation can decrease as soil pH decreases. Higher soil pH values, particularly above 7, can enhance microbial activity, leading to increased herbicide degradation. Conversely, degradation is typically lowest in soils with low pH. Soil pH also affects the adsorption of metribuzin; adsorption tends to decrease as pH increases, which can make the herbicide more available for degradation. The optimal pH for maximum adsorption of metribuzin to soil colloids has been suggested to be between pH 4.0 and 5.0 hpc-standards.com. Research with specific metribuzin-degrading bacterial strains has shown optimal degradation rates occurring at neutral pH levels, around pH 7.0-7.2.
Temperature and Moisture Effects
Temperature and moisture content are significant environmental factors that directly impact the rate of metribuzin degradation in soil. Metribuzin degradation is temperature-dependent. Higher temperatures generally lead to increased degradation rates. Conversely, cool temperatures can slow down the degradation process. Soil moisture also plays a vital role; low soil moisture conditions can limit both microbial and chemical degradation, increasing persistence. Studies have demonstrated that increasing soil temperature from 5°C to 15°C can lead to a reduction in metribuzin concentration and a decrease in its DT50 (the time required for 50% degradation). Soil temperature is a major determinant of microbial degradation rates, with faster degradation typically observed in warmer regions, assuming other factors like moisture and nutrients are not limiting. Optimal temperatures for the degradation of metribuzin by specific bacterial isolates have been found to be around 30°C.
Soil Sorption and Mobility Studies of Parent Metribuzin and Metabolites
The sorption and mobility of metribuzin and its metabolites in soil are critical aspects determining their potential for leaching into groundwater or movement into surface waters. Sorption is the process by which these compounds bind to soil particles, primarily organic matter and clay minerals.
Metribuzin is known to be tightly adsorbed to organic matter in soil. Its mobility is inversely related to the organic matter content; it is reduced in soils with high organic carbon content. In contrast, mobility can be increased in highly structured soils. Metribuzin is readily leached in sandy and sandy-loam soils, particularly those with low organic matter content. In medium-textured soils, its mobility is moderate, while in heavy soils with high organic matter content, it is generally not mobile. Adsorption coefficients for metribuzin in various soils have been found to be negatively correlated with its mobility hpc-standards.com. Increased sand content in soil can lead to increased mobility and diminished phytotoxicity hpc-standards.com. The sorption capacity of soil for metribuzin increases with increasing organic carbon content. The Freundlich adsorption isotherm is often used to describe the adsorption behavior of metribuzin in soils, with adsorption capacity positively correlated with OC and negatively correlated with pH.
Studies investigating the sorption of metribuzin and its primary metabolites—desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK)—in topsoil have shown varying affinities. The order of sorption in topsoil has been reported as DA > metribuzin > DK > DADK nih.gov. Sorption in subsoil is generally considerably lower compared to topsoil, and for metribuzin and DK, it may be hardly measurable nih.gov. The metabolites DA, DADK, and DK are often characterized by high water solubility and high to very high soil mobility compared to the parent compound.
Amendments to soil, such as the addition of biochar, can significantly influence the sorption and mobility of metribuzin and its metabolites. Research has shown that the addition of biochar can reduce the mobility of these compounds due to increased adsorption. In studies using soil-biochar thin-layer chromatography plates, the mobility retention factor (Rf) for metribuzin in soil ranged from 0.49, while for DADK it was up to 0.63. The addition of biochar at 1% and 5% significantly reduced these Rf values, indicating that the compounds were practically immobilized in the surface layer.
Here is a summary of the relative mobility of metribuzin and its metabolites based on sorption studies:
| Compound | Relative Mobility (in topsoil) |
| Desamino-diketo-metribuzin (DADK) | Highest |
| Diketo-metribuzin (DK) | High |
| Metribuzin | Moderate |
| Desamino-metribuzin (DA) | Lowest |
Based on sorption order DA > metribuzin > DK > DADK, where lower sorption generally correlates with higher mobility. nih.gov
Herbicide Resistance Mechanisms Involving Metribuzin and Its Metabolism
Target-Site Resistance Mechanisms
Target-site resistance to metribuzin (B1676530) involves alterations to the herbicide's molecular binding site within the plant, specifically the D1 protein in photosystem II. iastate.edufrontiersin.org This prevents the herbicide from effectively inhibiting photosynthesis. uwa.edu.aufrontiersin.org
psbA Gene Mutations (e.g., Ser-264-Gly)
A common mechanism of target-site resistance to PSII inhibitors, including metribuzin, is a point mutation in the chloroplast psbA gene. uwa.edu.auacs.orguwa.edu.au This gene encodes the D1 protein, a key component of the photosystem II complex. uwa.edu.aufrontiersin.org A well-documented mutation conferring resistance is the substitution of serine (Ser) with glycine (B1666218) (Gly) at position 264 of the D1 protein (Ser-264-Gly). uwa.edu.auacs.orgnih.gov This specific amino acid change alters the herbicide binding site, leading to reduced binding affinity of metribuzin and consequently, decreased inhibition of photosynthetic electron transport. researchgate.net While the Ser-264-Gly mutation is frequently associated with resistance to triazine and triazinone herbicides like metribuzin, other psbA gene mutations have also been identified in PSII inhibitor-resistant weed species. uwa.edu.au
Non-Target-Site Resistance Mechanisms
Non-target-site resistance mechanisms involve processes that reduce the amount of active herbicide reaching the target site, without altering the target site itself. researchgate.netiastate.edu These mechanisms can include enhanced metabolism, reduced uptake, or altered translocation of the herbicide. iastate.eduuwa.edu.au
Enhanced Metabolic Detoxification of Metribuzin
Enhanced metabolic detoxification is a significant non-target-site resistance mechanism for metribuzin. researchgate.netuwa.edu.aunih.gov Resistant plants can metabolize metribuzin into less toxic or inactive compounds at a faster rate than susceptible plants. uwa.edu.aucambridge.org This reduces the concentration of the active herbicide that reaches the photosystem II target site. iastate.edu Studies have shown that enhanced metribuzin metabolism can be conferred by enzymes such as cytochrome P450 monooxygenases. researchgate.netuwa.edu.aunih.gov For example, research on resistant Lolium rigidum populations has demonstrated significantly higher rates of metribuzin metabolism compared to susceptible populations, and this enhanced metabolism was linked to cytochrome P450 activity. researchgate.netnih.gov Similarly, enhanced metabolism has been observed as a resistance mechanism in wild radish (Raphanus raphanistrum). uwa.edu.auacs.org
Differential Translocation of Metribuzin in Resistant Plants
Differential translocation refers to variations in how the herbicide is moved within the plant. In some cases of metribuzin resistance, altered translocation patterns can contribute to the plant's ability to survive herbicide application. uwa.edu.au Studies using radiolabeled metribuzin have shown differences in the distribution of the compound in resistant versus susceptible plants. uwa.edu.aucambridge.org For instance, in some resistant wild radish biotypes, a lower level of [14C]-metribuzin translocation was detected compared to susceptible plants. researchgate.netuwa.edu.au This reduced translocation can limit the amount of herbicide reaching the leaves and the chloroplasts where photosystem II is located. cambridge.org However, it is important to note that differential translocation can sometimes be a consequence of enhanced metabolism, where the herbicide is rapidly metabolized and thus less mobile, rather than a primary resistance mechanism itself. uwa.edu.au
Evolution of Resistance in Weed Populations
The evolution of metribuzin resistance in weed populations is driven by the selection pressure imposed by repeated herbicide application. researchgate.net When metribuzin is applied, susceptible plants are controlled, while resistant individuals within the population survive and reproduce. researchgate.net Over time, the frequency of resistance alleles (genes conferring resistance) increases in the population, leading to a shift towards a higher proportion of resistant plants. researchgate.net Both target-site mutations, such as the Ser-264-Gly substitution in the psbA gene, and non-target-site mechanisms like enhanced metabolism contribute to the evolution of resistance. uwa.edu.auacs.orgnih.gov In some weed populations, multiple resistance mechanisms can co-occur, providing higher levels of resistance or resistance to multiple herbicide modes of action. researchgate.netuwa.edu.auresearchgate.net The evolution of resistance is a dynamic process influenced by factors such as the genetic variability within the weed population, the intensity and frequency of herbicide use, and gene flow between populations. researchgate.net
Advanced Analytical Methodologies for Metribuzin and Its Isomeric/transformation Products
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for metribuzin (B1676530) and its related compounds. The choice of technique is often dictated by the physicochemical properties of the analytes, the complexity of the sample matrix, and the required detection limits.
High-Performance Liquid Chromatography (HPLC) for Metribuzin and Isomers/Derivatives
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of metribuzin, particularly in its formulated products and in environmental samples like soil and water. asianpubs.orgtsijournals.comijfas.com Reversed-phase (RP) HPLC is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase.
Methods have been developed using C8 and C18 columns with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile. asianpubs.orgtsijournals.com For instance, one validated RP-HPLC method uses a Waters Symmetry C8 column with a mobile phase of potassium dihydrogen orthophosphate and acetonitrile (60:40 v/v). asianpubs.org UV detection is frequently used, with wavelengths around 290 nm or 297 nm proving effective for quantification. asianpubs.orgijfas.com The performance of these methods is characterized by good linearity over a specific concentration range, with high accuracy and precision. asianpubs.org The limit of detection (LOD) and limit of quantification (LOQ) for a specific RP-HPLC method were reported as 0.137 µg/mL and 0.4280 µg/mL, respectively, demonstrating high sensitivity. tsijournals.com For soil analysis, a method using a methanol/water solution for extraction followed by HPLC with UV detection at 290 nm achieved a detection limit of 0.05 mg/kg. ijfas.com
More advanced mixed-mode HPLC columns, which combine reversed-phase and ion-exchange properties, can also be used. helixchrom.comsielc.com These columns offer unique selectivity and allow for the retention time to be controlled by adjusting the mobile phase's organic content, buffer concentration, and pH. helixchrom.com
Table 1: Examples of HPLC Method Parameters for Metribuzin Analysis
| Parameter | Method 1 asianpubs.orgtsijournals.com | Method 2 ijfas.com |
|---|---|---|
| Technique | RP-HPLC | RP-HPLC |
| Column | Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Potassium dihydrogen orthophosphate:Acetonitrile (60:40 v/v) | Not Specified |
| Flow Rate | 1 mL/min | 0.5 mL/min |
| Detection | UV at 297 nm | UV at 290 nm |
| Linearity Range | 2 to 12 µg/mL | Not Specified |
| LOD/LOQ (µg/mL) | 0.137 / 0.428 | 0.05 mg/kg (in soil) |
| Recovery | 99.38% to 100.79% | 85% to 98% |
Gas Chromatography (GC) for Metribuzin and Metabolites
Gas Chromatography (GC), particularly when coupled with a mass spectrometer, is a powerful tool for the analysis of metribuzin. oup.com While traditionally used for volatile compounds, modern GC-MS/MS methods have been successfully developed for the simultaneous determination of metribuzin and its major, more polar metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). mdpi.comresearchgate.net
A collaborative study demonstrated the robustness of a GC method for determining metribuzin in commercial formulations, using an OV-225 column and di-n-butyl phthalate as an internal standard. oup.com For residue analysis in complex matrices like soil and plants, methods often employ an initial extraction step, such as ultrasound-assisted extraction (UAE), followed by GC-tandem mass spectrometry (GC-MS/MS) analysis. mdpi.com One such method utilized an Agilent HP-5MS ultra inert capillary column for separation. mdpi.com This approach provides high sensitivity and selectivity, allowing for the detection of trace levels of the parent compound and its metabolites. mdpi.com The method showed good linearity with a coefficient of determination (R²) of ≥ 0.996 and recoveries for all compounds in soil and plants ranging from 73% to 121%. mdpi.com The limits of quantification in plants were between 2.6 and 18 µg/kg, enabling effective monitoring of residues. mdpi.comresearchgate.net
Table 2: Performance of GC-MS/MS Method for Metribuzin and Metabolites in Bean Plants mdpi.com
| Compound | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | RSD (%) |
|---|---|---|---|---|
| Metribuzin | 81-106 | 0.8 | 2.6 | <8 |
| DA | 81-106 | 5.0 | 18.0 | <8 |
| DK | 81-106 | 1.0 | 3.2 | <8 |
| DADK | 81-106 | 1.0 | 3.2 | <8 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the trace analysis of metribuzin and the definitive identification of its metabolites in a wide array of complex matrices including soil, water, wheat, and animal products. nih.govnih.govnih.gov The high sensitivity and specificity of LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, allow for quantification at very low levels, often in the parts-per-billion (ng/g) range. epa.gov
These methods typically use electrospray ionization (ESI) in positive mode. nih.gov The chromatographic separation is often achieved on C8 or C18 columns. epa.govepa.gov A key aspect of the method's specificity is the monitoring of two ion pair transitions for each analyte: one for quantification and a second for confirmation. epa.gov For metribuzin, a common transition is m/z 215.1→187.1. epa.govepa.gov Validated methods have established Limits of Quantification (LOQ) at 10 ng/g in soil and 0.5 ng/g in water for metribuzin and its metabolites DA, DK, and DADK. epa.govepa.gov In wheat, a modified QuEChERS extraction followed by LC-MS/MS analysis achieved an LOQ of 0.03 µg/g with mean recoveries between 87-97%. nih.gov
Table 3: Ion Transitions for Metribuzin and Metabolites in LC-MS/MS Analysis epa.govepa.gov
| Compound | Precursor Ion (m/z) | Quantitation Product Ion (m/z) | Confirmation Product Ion (m/z) |
|---|---|---|---|
| Metribuzin | 215.1 | 187.1 | 145.1 |
| Metribuzin DA | 200.1 | 172.1 | 116.0 |
| Metribuzin DK | 185.1 | 155.9 | 110.5 |
| Metribuzin DADK | 170.1 | 141.4 | 125.7 |
Micellar Electrokinetic Chromatography (MEKC) and Capillary Gas Chromatography
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of chromatography and capillary electrophoresis that is capable of separating both neutral and charged analytes. wikipedia.orgnih.gov It is a valuable alternative to HPLC for the analysis of metribuzin and its major conversion products (DA, DK, and DADK). nih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org An optimized MEKC method achieved excellent separation of metribuzin and its metabolites within approximately 7 minutes, with detection limits in the low µg/kg level in soil samples. nih.gov Recoveries from soil samples using this method ranged from 86.7% to 104.2%. nih.gov
Capillary Gas Chromatography (CGC) represents the modern standard for GC separations, utilizing narrow-bore capillary columns to achieve high-resolution separations. mdpi.com Multi-residue CGC methods have been developed for the simultaneous determination of various triazine herbicides, including metribuzin, in environmental samples. researchgate.net For instance, a method using a DB-Wax capillary column (30 m length, 0.32 mm internal diameter) coupled with mass spectrometry in selective ion monitoring mode (GC-MS-SIM) achieved detection limits as low as 0.1 pg/mL. researchgate.net
Extraction and Sample Preparation Methods
The effectiveness of any chromatographic analysis is highly dependent on the efficiency of the extraction and sample preparation steps, which aim to isolate the target analytes from the complex sample matrix and concentrate them for analysis.
Pressurized Liquid Extraction (PLE) for Soil Samples
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid matrices like soil. nih.govresearchgate.net PLE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time compared to traditional methods. researchgate.net
A method developed for the analysis of metribuzin and its transformation products (DA, DK, DADK) in soil employed PLE with a methanol-water mixture (75:25) at 60°C. nih.gov This extraction procedure, when paired with LC-MS/MS analysis, yielded satisfactory recoveries and low detection limits. nih.gov
Table 4: Performance of Pressurized Liquid Extraction (PLE) for Metribuzin and Metabolites from Soil nih.gov
| Compound | Recovery (%) | Detection Limit (µg/kg) |
|---|---|---|
| Metribuzin | ~75 | 1.25 |
| DA | ~75 | 1.25 |
| DK | ~50 | 12.5 |
| DADK | ~75 | 1.25 |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of metribuzin and its transformation products from various environmental matrices. The choice of sorbent material is critical and depends on the specific matrix and target analytes. For instance, in the analysis of soil samples, a SPE procedure utilizing a LiChrolut EN sorbent column has been successfully used to pre-concentrate the analytes following an initial ultrasonic extraction with methanol nih.gov. Another common approach for both soil and water samples involves the use of C18 SPE cartridges researchgate.net.
Research comparing various extraction methods has shown that SPE with a hydrophilic-lipophilic balance (HLB) sorbent can provide superior recovery rates for metribuzin from soil compared to other techniques semanticscholar.org. For the analysis of plant matrices, such as sugar cane shoots, potato tubers, asparagus, and tomatoes, purification of extracts is sometimes achieved using Superclean Envi-Carb SPE cartridges mdpi.com. These methods demonstrate the versatility of SPE in isolating metribuzin and its related compounds by selecting appropriate sorbent chemistries to effectively remove matrix interferences prior to chromatographic analysis.
Method Validation Parameters for Isomer/Metabolite Analysis
The validation of analytical methods is crucial to ensure the reliability of data for metribuzin and its transformation products. This process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.
Method validation for metribuzin and its primary transformation products—deaminometribuzin (DA), diketometribuzin (DK), and deaminodiketometribuzin (DADK)—has been thoroughly documented for different matrices.
Specificity ensures that the analytical signal is solely from the target analyte. In some methods using HPLC-MS/MS, the specificity for metribuzin DK has been compromised at the limit of quantification (LOQ) due to significant interference from baseline noise, which affects peak resolution and integration epa.govepa.gov. The use of two distinct ion pair transitions for each analyte helps to confirm identity and improve specificity epa.govepa.gov.
Accuracy , typically assessed through recovery studies, and Precision , measured as the relative standard deviation (RSD), are critical performance indicators. For soil and water samples, methods have demonstrated satisfactory accuracy and precision, with mean recoveries generally falling within the 70-120% range and RSD values at or below 20% epa.govepa.gov. A gas chromatography-tandem mass spectrometry (GC-MS/MS) method for soil and plant analysis reported recoveries from 73% to 121% mdpi.com.
Limits of Detection (LOD) and Limits of Quantification (LOQ) define the sensitivity of the method. For the analysis of metribuzin in wheat, an LC-MS/MS method established an LOD of 0.01 µg/g and an LOQ of 0.03 µg/g researchgate.net. In a comprehensive validation for soil, the LOQ for metribuzin and its transformation products was set at 10 ng/g, while for water, it was 0.5 ng/g epa.govepa.gov.
Table 1: Method Validation Parameters for Metribuzin and its Transformation Products in Soil Data sourced from an independent laboratory validation of Bayer Method SE-001-S15-01/SE-001-S15-02. epa.gov
| Analyte | Fortification Level (ng/g) | Mean Recovery (%) | Precision (RSD %) | LOQ (ng/g) |
| Metribuzin | 10 | 97 | 4.8 | 10 |
| 100 | 96 | 3.6 | ||
| Metribuzin DA | 10 | 98 | 3.5 | 10 |
| 100 | 98 | 2.5 | ||
| Metribuzin DK | 10 | 99 | 3.7 | 10 |
| 100 | 98 | 3.0 | ||
| Metribuzin DADK | 10 | 100 | 3.9 | 10 |
| 100 | 98 | 2.6 |
Table 2: Method Validation Parameters for Metribuzin and its Transformation Products in Water Data sourced from an independent laboratory validation of Bayer Method SE-001-S15-01/SE-001-S15-02. epa.gov
| Analyte | Fortification Level (ng/g) | Mean Recovery (%) | Precision (RSD %) | LOQ (ng/g) |
| Metribuzin | 0.50 | 98 | 3.6 | 0.50 |
| 5.0 | 98 | 2.9 | ||
| Metribuzin DA | 0.50 | 99 | 3.0 | 0.50 |
| 5.0 | 98 | 1.8 | ||
| Metribuzin DK | 0.50 | 99 | 3.0 | 0.50 |
| 5.0 | 97 | 1.8 | ||
| Metribuzin DADK | 0.50 | 98 | 3.2 | 0.50 |
| 5.0 | 98 | 2.1 |
Matrix interferences and the ability to chromatographically resolve structurally similar compounds are significant challenges in the analysis of metribuzin and its transformation products. A notable issue has been identified in the analysis of metribuzin DK, where baseline noise can interfere with peak integration, particularly at low concentrations corresponding to the LOQ epa.gov. In some chromatograms, the analyte peak height was small relative to the baseline noise, complicating accurate quantification epa.govepa.gov.
Achieving adequate chromatographic separation is essential for individual quantification. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. The chromatographic conditions, including the column and mobile phase, are optimized to resolve the parent compound from its transformation products. For example, using a C8 column, distinct retention times have been achieved for metribuzin and its metabolites, allowing for their separation and detection within a short analysis time epa.govepa.gov. Micellar electrokinetic chromatography (MEKC) has also been shown to provide excellent separation of these compounds in approximately 7 minutes nih.gov.
The use of MS/MS detection further enhances selectivity. By monitoring two specific precursor-to-product ion transitions for each analyte (one for quantification and one for confirmation), the method can distinguish between the target compounds and potential co-eluting interferences epa.govepa.gov.
Table 3: Observed Chromatographic Retention Times for Metribuzin and Related Compounds Data from HPLC-MS/MS analysis. epa.govepa.gov
| Compound | Retention Time in Soil Analysis (minutes) | Retention Time in Water Analysis (minutes) |
| Metribuzin | ~2.87 - 2.90 | ~2.92 |
| Metribuzin DA | ~2.45 - 2.46 | ~2.48 |
| Metribuzin DK | ~1.89 - 1.92 | ~1.93 |
| Metribuzin DADK | ~2.04 - 2.06 | ~2.07 |
Analytical Approaches for Monitoring Isomerization or Tautomerization in Experimental Systems
Monitoring the transformation of metribuzin in experimental systems, such as soil degradation studies, relies on robust analytical methods capable of tracking the decline of the parent compound and the formation of its products over time. These studies typically involve fortifying a sample matrix, like soil, with metribuzin and analyzing subsamples at various time intervals mdpi.comresearchgate.net.
The primary analytical techniques for these monitoring studies are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) mdpi.comresearchgate.net. These methods provide the necessary sensitivity and selectivity to quantify metribuzin, DA, DK, and DADK at environmentally relevant concentrations.
In a typical experimental setup, soil treated with metribuzin is sampled periodically. After extraction and cleanup, the concentrations of the parent herbicide and its transformation products are determined. For example, one study found that after 24 hours of treatment, metabolites M-DA and M-DK were detected, constituting 13.9% and 1.5% of the initial metribuzin concentration, respectively mdpi.com. By plotting the concentration of each analyte versus time, degradation kinetics and transformation pathways can be elucidated. This approach allows researchers to understand the environmental fate of metribuzin and the rate at which its various related products are formed and subsequently degraded researchgate.net.
Environmental Research on Metribuzin and Transformation Products
Leaching Studies of Metribuzin (B1676530) and its Degradation Products in Soil and Groundwater
The potential for metribuzin and its degradation products to leach through soil and contaminate groundwater is a significant environmental concern. Metribuzin is characterized by poor binding to most soils and high water solubility, which contributes to its leaching potential. uni.lunih.gov Soil properties, such as organic matter content, particle size distribution, porosity, and rainfall, significantly influence its mobility. hpc-standards.comuni.lu
Research indicates that while leaching of the parent compound, metribuzin, and its metabolite DA may be negligible in some soil types, the transformation products DK and DADK have shown considerable mobility. nih.govherts.ac.uklgcstandards.com Studies conducted at sandy test sites in Denmark, which represent vulnerable areas for pesticide contamination due to low binding capacities and high groundwater levels, revealed that DK and DADK leached from the root zone in concentrations exceeding the European Union limit value for drinking water (0.1 µg/L). nih.govherts.ac.uklgcstandards.com These metabolites appeared relatively stable and persisted in soil water and groundwater for several years after application. nih.govherts.ac.uk Past applications of metribuzin at these sites resulted in the contamination of groundwater with both DK and DADK, detected in a high percentage of analyzed groundwater samples. nih.govherts.ac.uk
Leaching is generally more pronounced in coarse-textured soils compared to fine-textured soils. wikipedia.org Organic carbon and clay content negatively correlate with the leaching potential of metribuzin. wikipedia.orguni.lu The observation that leaching from the root zone occurred long after the last application suggests that these compounds can be retained within the soil matrix and gradually released over extended periods. lgcstandards.com
Persistence and Dissipation Kinetics in Soil Environments
Metribuzin is considered to have moderate persistence in soil. uni.lu Its dissipation in soil follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the herbicide present. uni.luwikipedia.orguni.luherts.ac.ukbldpharm.comnih.gov The half-life (DT50) of metribuzin in soil can vary widely, typically ranging from a few days to several months, depending on various environmental and soil-specific factors. uni-goettingen.deuni.luwikipedia.orguni.luherts.ac.uknih.govuni.lu Reported half-lives range from approximately 7-10 days in some studies to 30-120 days or even longer under certain conditions. uni.luwikipedia.orguni.lu
Key factors influencing metribuzin persistence and dissipation kinetics include soil moisture content, pH, temperature, soil texture, organic matter content, and microbial activity. uni-goettingen.deuni.luuni.luherts.ac.uknih.govuni.lunih.govherts.ac.ukscbt.com Higher temperatures generally lead to more rapid degradation. herts.ac.uknih.govherts.ac.ukscbt.com Soil pH also plays a role, with increased degradation often observed at higher pH values (>7). herts.ac.uk Organic matter content is a crucial factor, as it can influence both adsorption and microbial degradation; some studies show increased retention and degradation with higher organic matter. wikipedia.orguni.lunih.govuni.luherts.ac.uk Microbial degradation is considered the major mechanism for metribuzin loss from soil under field conditions. uni-goettingen.deuni.lunih.govherts.ac.ukscbt.com
Studies have shown that metribuzin degrades significantly slower in sterilized soil compared to unsterilized soil, highlighting the predominant role of microbial activity in its breakdown. uni-goettingen.de While microbial degradation is primary, photodegradation can also contribute, particularly when metribuzin is on the soil surface. uni-goettingen.de
Data on metribuzin persistence in different soils:
| Soil Type/Conditions | Half-life (DT50) | Source |
|---|---|---|
| Various soils (greenhouse) | 17 to 28 days | herts.ac.uknih.gov |
| Field soil (Telangana, India) | 9.11 to 21.15 days | wikipedia.orguni.lu |
| Sandy loam soil (aerobic) | 106 days | |
| Sandy loam soil (anaerobic) | 112 days | |
| Danish sandy loam topsoil | 30 to 40 days | uni.lu |
| Danish sandy loam subsoil | > 1 year | uni.lu |
| Non-amended soil | 119.48 days | nih.gov |
| Soil amended with compost | 87.72 days | nih.gov |
| Soil amended with sheep manure | 103.43 days | nih.gov |
| Aridisols (varying conditions) | 15.17 to 46.59 days | uni-goettingen.de |
Transformation products like DA, DK, and DADK can persist in soil, with degradation in subsoil layers often occurring much slower than in topsoil. uni.lu
Bioavailability and Uptake Research in Plants
Metribuzin is a systemic herbicide that can be absorbed by plants through roots, shoots, and foliage. uni.lu Once absorbed, it is primarily translocated upward in the xylem; downward movement is limited. Its mode of action involves inhibiting photosynthesis by disrupting photosystem II. uni.lu
The bioavailability of metribuzin for plant uptake is influenced by soil properties, particularly soil pH and adsorption to soil particles. uni.lu Factors that reduce adsorption, such as higher soil pH and lower organic matter content, can increase the availability of metribuzin in the soil solution for root uptake. uni.luherts.ac.uk
Studies using radiolabeled metribuzin have investigated its uptake and metabolism in different plant species, including tolerant and susceptible varieties. Results show that metribuzin is moderately absorbed into plants when applied foliarly. uni.lu Plant species and even different varieties within a species can exhibit varying degrees of metribuzin metabolism, which contributes to their tolerance levels. For instance, studies on soybean and canola varieties showed that the bioavailability of bound metribuzin residues in rats depended on the plant part ingested and the plant variety.
Interactions with Soil Microorganisms and Microbial Biomass
Soil microorganisms play a critical role in the degradation of metribuzin in the environment. uni-goettingen.deuni.lunih.govnih.govherts.ac.ukscbt.com Microbial degradation is considered the main pathway for metribuzin dissipation in soil. uni.luherts.ac.uk Various bacteria and fungi capable of degrading metribuzin have been isolated. herts.ac.uk
Metribuzin has been shown to inhibit the activity of certain soil enzymes, such as dehydrogenase and alkaline phosphatase, which are indicators of microbial activity. uni-goettingen.de Effects on other enzymes like urease and protease have also been studied, with varying results depending on soil type and concentration. uni-goettingen.de
The interaction between metribuzin and soil microorganisms is complex and influenced by soil properties like organic matter content and pH, which affect both microbial activity and herbicide availability. herts.ac.uk
Research on Metribuzin in Mixture Studies and Environmental Interactions
Synergistic and Antagonistic Effects in Combination with Other Agrochemicals
The herbicidal efficacy of metribuzin (B1676530) can be significantly altered when mixed with other agrochemicals, leading to synergistic, antagonistic, or additive effects. These interactions are critical for developing effective and resistance-mitigating weed management strategies.
A synergistic effect, where the combined effect is greater than the sum of individual effects, has been observed between metribuzin and the auxinic herbicide 2,4-D amine for the control of wild oats (Avena sterilis). Research indicates that while 2,4-D pre-treatment can increase the metabolic breakdown of metribuzin, it more significantly enhances the translocation of metribuzin to new leaves. This increased movement to the site of action in the plant's photosystem II (PSII) is likely the primary reason for the synergistic weed control.
Conversely, antagonistic interactions, where the combined effect is less than expected, have also been documented. Studies using dose-effect curves and isobolograms have shown that mixtures of metribuzin with halosulfuron and metribuzin with flumioxazin exhibit an antagonistic effect on the control of certain potato weeds. This suggests that these combinations can retract the herbicidal action of the individual components.
Additive or complementary actions are also common. In soybeans, tank mixtures of metribuzin and chlorimuron have demonstrated both complementary and additive effects for pre-emergence control of a broad spectrum of weeds. While neither herbicide alone could control all weed species tested, their combination provided a wider range of control. Metribuzin was more effective against prickly sida and hemp sesbania, whereas chlorimuron was more effective against common cocklebur and morningglory species. Similarly, studies on coffee trees showed that mixtures of metribuzin with napropamide or oryzalin provided longer-lasting weed control than metribuzin alone. Research on binary and ternary mixtures with diflufenican and carfentrazone found that the interactions were generally additive.
The nature of the interaction can be complex and depends on the specific herbicides mixed, the target weed species, and environmental conditions. Understanding these interactions is essential for optimizing weed control programs.
Interactive Data Table: Effects of Metribuzin in Combination with Other Agrochemicals
| Agrochemical | Target Crop/Weed | Observed Effect | Reference |
| 2,4-D amine | Wild Oat (Avena sterilis) | Synergistic | |
| Halosulfuron | Potato Weeds | Antagonistic | |
| Flumioxazin | Potato Weeds | Antagonistic | |
| Chlorimuron | Soybean Weeds | Additive & Complementary | |
| Napropamide | Coffee Weeds | Additive | |
| Oryzalin | Coffee Weeds | Additive | |
| Diflufenican | Model Weed Species | Additive | |
| Glyphosate | Duckweed (Lemna minor) | Altered plant metabolism |
Interaction Research with Environmental Contaminants and Pollutants
As a widely used herbicide, metribuzin's fate and behavior in the environment are of significant interest. It is recognized as a xenobiotic, a foreign chemical compound that can contribute to environmental contamination. Due to its high water solubility and potential to be mobile and persistent, metribuzin can contaminate both groundwater and surface water, particularly through runoff and leaching after application.
The primary routes of metribuzin degradation in the environment are microbial metabolism and photolysis on the soil surface. Its persistence is highly variable, influenced by soil type, pH, organic matter content, and climatic conditions. The average field half-life can range from 30 to 60 days, but under anaerobic (low oxygen) conditions, such as in saturated soils or groundwater, it is highly persistent with a half-life that can extend to 439 days. In aquatic environments, the dissipation half-life can be much shorter; one study in outdoor mesocosms measured it at just 5 days.
Metribuzin interacts with soil components, which affects its mobility. Its activity and mobility tend to decrease in soils with higher organic carbon or clay content, as it adsorbs to these particles. Conversely, it is more mobile in sandy soils with low organic matter, increasing the risk of leaching into groundwater.
When metribuzin enters aquatic systems, it interacts with organisms and can induce metabolic changes. Studies on the model aquatic plant Lemna minor (duckweed) exposed to metribuzin and glyphosate mixtures showed significant impacts on the plant's amino acid pool and the activation of stress-related signaling pathways. The toxicity of metribuzin is often linked to the generation of reactive oxygen species (ROS), which can cause oxidative stress in exposed organisms.
Interactive Data Table: Environmental Fate Parameters of Metribuzin
| Parameter | Value / Description | Environmental Compartment | Reference |
| Primary Degradation Routes | Microbial metabolism, Photolysis | Soil, Water | |
| Aerobic Half-Life (Soil) | 40 to 106 days (moderately persistent) | Soil | |
| Anaerobic Half-Life (Soil) | 112 to 439 days (highly persistent) | Soil | |
| Aquatic Dissipation Half-Life | ~5 days | Water | |
| Mobility in Soil | High to very high, especially in sandy soils | Soil | |
| Adsorption | Increases with higher organic carbon and clay content | Soil | |
| Contamination Potential | Potential to contaminate groundwater and surface water | Water |
Impact of Chemical Derivatization on Environmental Behavior and Selectivity
Research into the chemical modification of metribuzin explores two main areas: the environmental breakdown into degradates (metabolites) and the intentional synthesis of new derivatives to enhance performance. Both types of "derivatization" have significant implications for the compound's environmental behavior and herbicidal activity.
Environmental Degradates Metribuzin degrades in the environment into three primary metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). These degradates are themselves persistent and very mobile in soil, meaning they also have the potential to contaminate groundwater. The formation of these metabolites is a key aspect of metribuzin's environmental fate, as their presence and behavior must be considered in environmental risk assessments. For instance, photolytic degradation, which occurs through exposure to sunlight, primarily produces the DA metabolite.
Synthesized Derivatives Scientists have also explored the intentional chemical derivatization of metribuzin to modulate its properties. One study reported the successful synthesis of a series of acylhydrazone derivatives by reacting metribuzin with various aldehydes. This modification masks the exocyclic amino group of the metribuzin molecule, which alters its chemical properties and increases its lipophilicity (ability to dissolve in fats and oils).
Herbicidal assays of these new acylhydrazone derivatives on tomato and rapeseed plants showed that the chemical modification did not alter the inherent selectivity of metribuzin. Notably, an alkyl-based derivative demonstrated even higher herbicidal activity than the original metribuzin. This suggests that chemical derivatization can be a promising strategy to improve herbicidal efficacy, potentially reducing the need for chemical coadjuvants in commercial formulations. This line of research highlights the potential to create novel herbicide variants with improved performance and potentially different environmental profiles compared to the parent compound.
Interactive Data Table: Metribuzin Derivatives and Their Properties
| Derivative Type | Compound Name(s) | Origin | Key Property / Impact | Reference |
| Environmental Degradate | Desamino-metribuzin (DA) | Environmental Breakdown (Photolysis) | Persistent and mobile in soil | |
| Environmental Degradate | Diketo-metribuzin (DK) | Environmental Breakdown (Metabolism) | Persistent and mobile in soil | |
| Environmental Degradate | Desamino-diketo-metribuzin (DADK) | Environmental Breakdown (Metabolism) | Persistent and mobile in soil | |
| Synthesized Derivative | Acylhydrazones | Intentional Chemical Synthesis | Modulated herbicidal activity; maintained selectivity | |
| Synthesized Derivative | Alkyl Acylhydrazone | Intentional Chemical Synthesis | Higher herbicidal activity than parent metribuzin |
Q & A
Basic Research Questions
Q. What chromatographic techniques are most effective for separating Metribuzin isomers, and how should experimental parameters be optimized?
- Methodological Answer : Thin-layer chromatography (TLC) and gas chromatography (GC) are foundational techniques. For TLC, use silica gel plates with solvent systems tailored to polarity differences between isomers (e.g., ethyl acetate/hexane mixtures). Monitor separation using UV-Vis detection or derivatization . For GC, optimize temperature gradients and carrier gas flow rates to resolve isomers, as demonstrated in studies on aldehyde oximes . Advanced hyphenated techniques like GC-FTIR can enhance selectivity by leveraging wavenumber-specific responses .
Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural identity of Metribuzin isomers?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for distinguishing isomers via chemical shift differences in hydrogen or carbon environments. For example, ¹H NMR can resolve substituent positions in aromatic rings, as shown in paracyclophane isomer studies . Infrared (IR) spectroscopy identifies functional group variations, such as stretching frequencies in carbonyl or amine groups. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What protocols ensure the purity of synthesized Metribuzin isomers, and how should purity thresholds be validated?
- Methodological Answer : Combine recrystallization (using solvents like ethanol/water mixtures) with column chromatography for purification. Validate purity via HPLC with UV detection (≥95% area under the curve). For trace impurities, use mass spectrometry or differential scanning calorimetry (DSC) to detect melting point deviations . Document all steps in supplementary materials to enable reproducibility .
Q. Which quantitative methods are recommended for determining isomer ratios in environmental or biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures precision. Calibrate using certified reference materials (CRMs) and validate linearity (R² > 0.99) across a dynamic range (e.g., 1–1000 ng/mL). Include recovery studies (70–130%) to assess matrix effects .
Advanced Research Questions
Q. How can dynamic interconversion between Metribuzin isomers be monitored in real time, and what kinetic models apply?
- Methodological Answer : Employ ion mobility spectrometry-time-of-flight (IMS-TOF) for rapid (<1 min) isomer separation and tracking. For example, TOFWERK’s Vocus CI-IMS-TOF captures real-time isomerization kinetics in volatile matrices . Model data using multivariate curve resolution (MCR) to deconvolute overlapping signals, as applied in GC-FTIR studies .
Q. What strategies validate analytical methods for Metribuzin isomers to meet regulatory standards (e.g., EPA requirements)?
- Methodological Answer : Follow EPA’s Acceptance Criteria for product chemistry data, including batch-to-batch reproducibility (RSD < 5%) and stability under storage conditions. Submit raw chromatograms and spectral libraries to regulatory bodies, referencing guidelines like the Medicinal Chemistry Research experimental section . Use mixed-method validation (e.g., combining HPLC with NMR) to address specificity challenges .
Q. How can contradictory data from different analytical platforms (e.g., GC vs. LC) be reconciled in isomer characterization?
- Methodological Answer : Apply chemometric tools like principal component analysis (PCA) to identify technique-specific biases. For instance, GC may favor volatile isomers, while LC retains polar derivatives. Cross-validate using 2D correlation spectroscopy (2D-COSY) to map structural interactions . Document discrepancies in the discussion section, emphasizing method limitations .
Q. What integrated workflows combine synthesis, separation, and computational modeling to predict Metribuzin isomer behavior?
- Methodological Answer : Develop a pipeline linking density functional theory (DFT) calculations (e.g., Gibbs free energy of isomerization) with experimental validation via GC-MS. Use software like Gaussian or ORCA for simulations. Publish workflows in open-access formats with detailed supplementary data, adhering to Advanced Industrial and Engineering Polymer Research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
